molecular formula C7H2F2IN B3016462 2,4-Difluoro-5-iodobenzonitrile CAS No. 1803837-32-2

2,4-Difluoro-5-iodobenzonitrile

Cat. No. B3016462
CAS RN: 1803837-32-2
M. Wt: 265.001
InChI Key: NDMVOHMOJJWBGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-fluorobenzonitriles, has been described in the literature. For instance, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles, which can undergo cyclization in trifluoromethanesulfonic acid to yield xanthone-iminium triflates . This method could potentially be adapted for the synthesis of 2,4-difluoro-5-iodobenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two fluorine atoms and one iodine atom. The presence of halogens can significantly influence the electronic properties of the molecule, such as electron density and aromaticity. The exact molecular structure would require further analysis, possibly through computational chemistry methods or X-ray crystallography, to determine the precise arrangement of atoms and the impact of the substituents on the overall structure.

Chemical Reactions Analysis

Halogenated benzonitriles, such as the ones discussed in the papers, can participate in various chemical reactions. For example, the C=N bond in xanthone-iminium triflates is resistant to hydrolysis but can be cleaved under vigorous acidic conditions to yield xanthones . Similarly, the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline resulted in a nucleophilic substitution reaction, although not the desired product . These findings suggest that this compound could also undergo nucleophilic substitution reactions, potentially leading to a variety of products depending on the reaction conditions and nucleophiles used.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The presence of fluorine atoms would likely increase the compound's stability and could affect its boiling and melting points. The iodine substituent may make the compound more susceptible to further substitution reactions due to its larger size and lower bond dissociation energy compared to fluorine. The exact physical properties, such as solubility, density, and refractive index, would require empirical determination through experimentation.

Scientific Research Applications

Crystal Structure and Halogen Bonding

  • Pressure Effects on Halogen Bonding : The crystal structure of 4-iodobenzonitrile, closely related to 2,4-Difluoro-5-iodobenzonitrile, has been studied under pressure. These studies reveal the robustness of the halogen bond, with changes in crystal structure occurring at high pressures. This insight is crucial for understanding the structural properties of similar compounds under varying conditions (Giordano et al., 2019).

Chemical Reactions and Synthesis

  • Reactions with Various Substituents : Research on pentafluorobenzonitrile, which shares similarities with this compound, shows its reactivity with a range of substituents, shedding light on the possible reactions and synthesis routes for similar compounds (Birchall, Haszeldine, & Jones, 1971).
  • Synthesis of Novel Compounds : The study of novel halogenated 2,4-diaminoquinazolines, derived from similar halogenated benzonitriles, provides insight into synthetic methods that could be applicable to this compound (Tomažič & Hynes, 1992).

Material Properties and Applications

  • Polymer Synthesis : Research into the polycondensation of silylated compounds with difluorobenzonitriles, including 2,4-difluorobenzonitrile, highlights their potential in creating soluble polyethers and polymers. This area of study is relevant for materials science and the development of new materials (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Analytical Chemistry and Spectroscopy

  • Structural Analysis through Spectroscopy : The structural analysis of fluorinated benzonitriles, including 2,4-difluorobenzonitrile, via Fourier transform microwave spectroscopy, provides insights into the electronic and structural properties of these compounds. This is crucial for understanding the molecular behavior and potential applications of this compound (Kamaee, Sun, Luong, & van Wijngaarden, 2015).

Safety and Hazards

2,4-Difluoro-5-iodobenzonitrile is considered hazardous. It is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

2,4-difluoro-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVOHMOJJWBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803837-32-2
Record name 2,4-Difluoro-5-iodobenzonitrile
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